molecular formula C12H11NO2 B2853380 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one CAS No. 945980-21-2

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2853380
CAS No.: 945980-21-2
M. Wt: 201.225
InChI Key: LERPMWZXNWLARZ-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by a pyridinone ring substituted with a hydroxyphenyl group at the 5-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-acetylpyridine under basic conditions, followed by cyclization and oxidation steps. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the cyclization is facilitated by heating the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The pyridinone ring can be reduced to form a dihydropyridinone.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Ethers and esters of the hydroxy group.

Scientific Research Applications

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: Similar in structure but lacks the pyridinone ring.

    5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile: Contains a benzofuran ring instead of a pyridinone ring.

    N-(4-Hydroxyphenyl) retinamide: Contains a retinamide moiety instead of a pyridinone ring.

Uniqueness

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of a hydroxyphenyl group and a pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-hydroxyphenyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERPMWZXNWLARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945980-21-2
Record name 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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